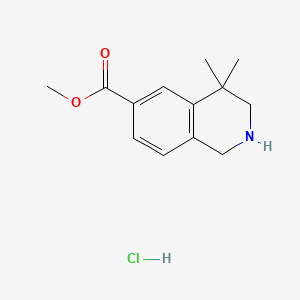

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

描述

属性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKUSQXLYWVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745262 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-85-8 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds under acidic conditions. For 4,4-dimethyl substitution, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylpropane-1,2-diamine serves as the precursor. Cyclization with formaldehyde in hydrochloric acid (HCl) yields the tetrahydroisoquinoline scaffold.

Reaction Conditions :

Side products include 6-chloro derivatives (5–8%) due to over-acidification, mitigated by controlled HCl addition.

Bischler-Napieralski Reaction

This method employs phosphorus oxychloride (POCl₃) to cyclize N-acylphenethylamines . For 4,4-dimethyl derivatives, N-(3,4-dimethoxybenzoyl)-2-methylpropane-1,2-diamine is cyclized in dichloromethane (DCM) at 0°C.

Optimization Data :

| Parameter | Value |

|---|---|

| POCl₃ Equiv | 1.2 |

| Reaction Time | 4 h |

| Yield | 63% |

Post-cyclization, reduction with sodium borohydride (NaBH₄) saturates the imine bond.

Esterification Techniques

Alternative Route: Direct Methylation

Using dimethyl sulfate ((CH₃O)₂SO₂) and potassium carbonate (K₂CO₃) in acetone achieves methylation at 60°C (Yield: 78%).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by bubbling HCl gas into an ethyl acetate solution.

Critical Parameters :

-

HCl Equiv : 1.05–1.1 (avoids excess acid).

-

Temperature : 0–5°C (prevents decomposition).

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water (3:1) removes impurities (e.g., unreacted amine, methyl chloroformate).

Conditions :

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the compound with >97% recovery.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Pictet-Spengler | 72% | 98.5% | High |

| Bischler-Napieralski | 63% | 97.8% | Moderate |

| Direct Methylation | 78% | 96.2% | Low |

The Pictet-Spengler method is preferred for industrial synthesis due to higher yield and scalability.

Reaction Monitoring and Quality Control

HPLC Analysis

Column : C18 (4.6 × 150 mm)

Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (30:70)

Retention Time : 8.2 min

NMR Characterization

Industrial-Scale Optimization

Continuous Flow Synthesis

A continuous flow reactor reduces reaction time from 12 h to 2 h by maintaining precise temperature (80°C) and reagent stoichiometry.

化学反应分析

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

科学研究应用

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of bioactive compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous tetrahydroisoquinoline derivatives:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

- Halogenated Derivatives : Fluorine (in Methyl 6-fluoro-...) and chlorine (in 5,7-dichloro-...) substituents increase electronegativity, altering binding affinity to biological targets like adrenergic or imidazoline receptors . Chlorine may also elevate toxicity, as seen in dichloro analogs .

- Ester vs. Carboxylic Acid : Methyl esters (target compound) offer better membrane permeability than carboxylic acid derivatives (e.g., 5,7-dichloro-...-carboxylic acid hydrochloride), which may ionize at physiological pH .

生物活性

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

- CAS Number : 877861-62-6

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 227.69 g/mol

Tetrahydroisoquinolines are known for their interactions with various neurotransmitter systems. Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has been studied for its potential neuroprotective effects and ability to modulate dopaminergic and serotonergic pathways. These interactions suggest that the compound may play a role in treating neurodegenerative diseases and mood disorders.

Biological Activities

- Neuroprotection : Research indicates that compounds in the tetrahydroisoquinoline class exhibit significant neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal damage in models of ischemic stroke by inhibiting apoptotic pathways and promoting cell survival .

- Antidepressant Effects : Some tetrahydroisoquinolines have demonstrated antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to contribute to these effects .

- Anti-inflammatory Properties : Recent studies suggest that methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Neuroprotective Effects in Ischemic Models

In a study examining the effects of tetrahydroisoquinoline derivatives on ischemic neuronal injury, methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride was administered to rats subjected to middle cerebral artery occlusion. Results showed a significant reduction in infarct size and improved neurological scores compared to control groups .

Case Study 2: Antidepressant Activity

A series of behavioral tests were conducted on mice treated with methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. The compound demonstrated significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant-like activity .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Neuroprotection | Significant modulation of neurotransmitter systems |

| Salsolinol | Dopaminergic modulation | Associated with addiction mechanisms |

| CXCR4-targeting tetrahydroisoquinolines | Chemokine receptor inhibition | Potential anti-cancer properties |

常见问题

Q. What are the recommended methods for synthesizing Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride?

The compound can be synthesized via condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, benzofuran-6-carboxylic acid derivatives have been condensed with methyl-substituted tetrahydroisoquinoline intermediates to yield carboxylate esters, followed by hydrolysis using lithium iodide in pyridine to obtain carboxylic acid derivatives . Reaction yields may vary depending on hydrolysis conditions, with trace water content affecting efficiency.

Q. How should researchers characterize the compound’s purity and structural identity?

Key techniques include:

- NMR spectroscopy (e.g., H and C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z 245 [M]+ in related analogs) .

- Elemental analysis to verify composition (e.g., %C, %H, %N) .

- X-ray crystallography to resolve ambiguous configurations, particularly when NMR data are insufficient .

Q. What safety protocols are critical during handling?

Based on Safety Data Sheets (SDS):

- Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact, which can cause irritation or corrosion .

- Work in a fume hood to minimize inhalation risks.

- Store in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms for EDCI-mediated couplings be optimized to reduce byproducts?

EDCI activates carboxylic acids by forming an active ester intermediate, which reacts with amines. Key factors:

- Stoichiometry : Excess EDCI (1.2–1.5 equiv) improves activation but may require purification to remove urea byproducts.

- Solvent choice : Dichloromethane or DMF enhances reactivity but may complicate hydrolysis steps .

- Temperature : Reactions are typically conducted at 0–25°C to balance rate and side reactions.

Q. What challenges arise in resolving the stereochemistry of tetrahydroisoquinoline derivatives?

- Dynamic stereochemistry : Substituents on the tetrahydroisoquinoline ring may exhibit fluxional behavior, complicating NMR analysis.

- Crystallography limitations : Single-crystal X-ray diffraction is ideal but requires high-purity samples. For unstable intermediates, NOESY/ROESY NMR can infer spatial arrangements .

- Chiral chromatography may be needed to separate enantiomers if asymmetric synthesis is incomplete.

Q. What neurotoxicological parallels exist between this compound and MPTP-like agents?

Structural analogs of tetrahydroisoquinolines (e.g., MPTP) are known to induce parkinsonism by targeting dopaminergic neurons. While direct evidence for this compound is lacking, researchers should:

- Conduct in vitro neurotoxicity screens (e.g., SH-SY5Y cell viability assays).

- Evaluate mitochondrial complex I inhibition, a hallmark of MPTP toxicity .

- Compare metabolite profiles (e.g., propionoxy-piperidine derivatives) to known neurotoxins .

Q. How can analytical methods validate stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor changes via HPLC or LC-MS.

- Long-term stability : Store aliquots at –20°C, 4°C, and 25°C, analyzing purity monthly.

- Mass balance assays quantify degradation products (e.g., hydrolysis to free carboxylic acids) .

Q. What strategies improve yield in lithium iodide-mediated ester hydrolysis?

- Anhydrous conditions : Trace water can reduce yields by competing with the desired reaction. Pre-dry pyridine and LiI.

- Temperature control : Heating to 60–80°C accelerates hydrolysis but may degrade sensitive substrates.

- Workup optimization : Neutralize the reaction with weak acids (e.g., citric acid) to precipitate lithium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。